![molecular formula C12H22N2O2 B1403437 tert-ブチル (3-アザビシクロ[3.1.0]ヘキサン-1-イルメチル)(メチル)カルバメート CAS No. 1419101-01-1](/img/structure/B1403437.png)

tert-ブチル (3-アザビシクロ[3.1.0]ヘキサン-1-イルメチル)(メチル)カルバメート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

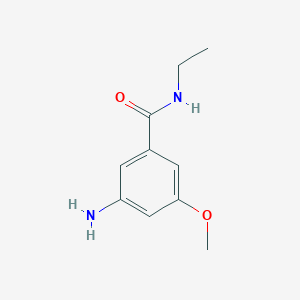

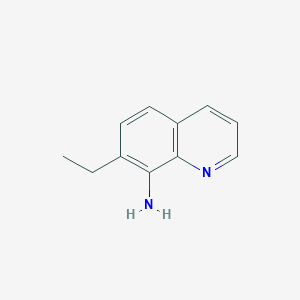

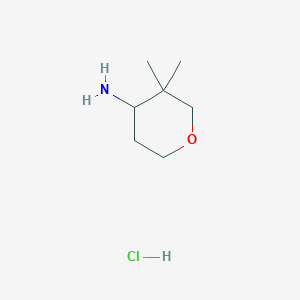

(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗腫瘍活性

この化合物は、抗腫瘍剤としての可能性について評価されています。 研究では、ヒト赤白血病 (K562)、T リンパ球 (Jurkat)、子宮頸癌 (HeLa) 細胞株、ならびにマウス結腸癌 (CT26) 細胞およびアフリカミドリザル腎臓上皮 (Vero) 細胞など、さまざまな癌細胞株に対して増殖抑制活性を示すことが示されています 。最も有効な化合物は、すべての試験済み細胞株で、4.2〜24.1 µM の IC50 値を示しました。

細胞周期停止とアポトーシス誘導

この化合物は、HeLa および CT26 細胞の細胞周期段階における分布に有意な影響を与えます。 アポトーシス誘導を示す SubG1 期に細胞が蓄積しています 。これは、この化合物が癌細胞でプログラム細胞死を引き起こす可能性があることを示唆しており、抗癌剤にとって望ましい特徴です。

アクチン細胞骨格の破壊

共焦点顕微鏡による研究から、この化合物を用いた処理により、アクチンフィラメントが消失し、HeLa 細胞の最大 90% および CT26 細胞の最大 64% の細胞質に顆粒状のアクチンが拡散することが明らかになりました 。このアクチン細胞骨格の破壊は、癌細胞の移動と浸潤を阻害するために重要です。

膜突起の減少

細胞運動性と癌転移に関与するフィロポディア様膜突起を伴う HeLa 細胞の数は、最も活性のある化合物で処理した後、対照細胞の 91% から 35% に有意に減少しました 。これは、この化合物が癌の転移進行を阻害する可能性を示しています。

複素環式化合物の合成

この化合物は、スピロ縮合バービツール酸と 3-アザビシクロ[3.1.0]ヘキサン骨格を含む一連の複素環式化合物の合成における主要な中間体です 。これらの複素環式化合物は、さまざまな生物学的活性と潜在的な医薬品用途を持っています。

特性

IUPAC Name |

tert-butyl N-(3-azabicyclo[3.1.0]hexan-1-ylmethyl)-N-methylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14(4)8-12-5-9(12)6-13-7-12/h9,13H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMUPBISLYTFNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC12CC1CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1403356.png)

![5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1403359.png)

![3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1403372.png)

![6-Oxaspiro[4.5]decane-9-ethanamine, 9-(2-pyridinyl)-, (9R)-](/img/structure/B1403376.png)